Product packaging for Methyl 1-acetylcyclopropanecarboxylate(Cat. No.:CAS No. 38806-09-6)

Methyl 1-acetylcyclopropanecarboxylate

Cat. No.: B155172
CAS No.: 38806-09-6
M. Wt: 142.15 g/mol
InChI Key: JXBAKCMWFYJKGF-UHFFFAOYSA-N
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Description

Methyl 1-acetylcyclopropanecarboxylate is a high-purity chemical compound intended for research use only (RUO) and is not for diagnostic, therapeutic, or personal use. As a specialized ester featuring both a carboxylate and an acetyl group on a strained cyclopropane ring, it serves as a versatile and valuable building block in organic synthesis . Cyclopropane-containing scaffolds are of significant interest in medicinal chemistry and agrochemical research due to their potential to enhance metabolic stability and influence the biological activity of candidate molecules . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecular architectures. Its reactive structure makes it suitable for various chemical transformations, including ring-opening reactions and the introduction of the cyclopropyl moiety into target structures . Proper handling procedures are essential; this compound should be stored in a cool, dry, and well-ventilated place, away from heat and ignition sources, and handled by qualified personnel using appropriate personal protective equipment (PPE) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O3 B155172 Methyl 1-acetylcyclopropanecarboxylate CAS No. 38806-09-6

Properties

IUPAC Name

methyl 1-acetylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-5(8)7(3-4-7)6(9)10-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBAKCMWFYJKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436765
Record name Methyl 1-acetylcyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38806-09-6
Record name Methyl 1-acetylcyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Process

The synthesis of cyclopropane carboxylates via calcium methoxide-mediated dehydrohalogenation is a prominent method. As detailed in the CN107673973B patent, methyl cyclopropanecarboxylate is produced by reacting γ-chlorobutyric acid methyl ester with calcium methoxide, generated in situ from calcium carbide and methanol. The mechanism involves:

  • Formation of calcium methoxide :

    CaC2+2CH3OHCa(OCH3)2+C2H2\text{CaC}_2 + 2\text{CH}_3\text{OH} \rightarrow \text{Ca(OCH}_3\text{)}_2 + \text{C}_2\text{H}_2 \uparrow

    Acetylene is a valuable byproduct, while calcium methoxide acts as a base to eliminate HCl from γ-chlorobutyrate.

  • Cyclization :

    CH3OCO(CH2)2Cl+Ca(OCH3)2cyclopropanecarboxylate+CaCl2+2CH3OH\text{CH}_3\text{OCO(CH}_2\text{)}_2\text{Cl} + \text{Ca(OCH}_3\text{)}_2 \rightarrow \text{cyclopropanecarboxylate} + \text{CaCl}_2 + 2\text{CH}_3\text{OH}

    Methanol is recycled, enhancing process sustainability.

Optimization and Yield Data

Key parameters influencing yield include temperature, molar ratios, and nitrogen purging to prevent side reactions. Experimental data from the patent demonstrates:

ExampleCaC₂:MeOHTemp (°C)Yield (%)
11:410094.5
21:210083.3
51:412092.4

Higher temperatures (100–120°C) and a CaC₂:MeOH ratio of 1:4 maximize yield by ensuring complete cyclization and minimizing side product formation.

Sodium Methoxide Cyclization Under Elevated Pressure

Industrial-Scale Cyclopropanation

The US4520209A patent describes cyclizing γ-chlorocarboxylic acid esters using sodium methoxide in methanol under superheated conditions. This method avoids solid alkali adhesion (common in sodium methoxide processes) by operating above methanol’s boiling point (65°C) at 140–200°C under pressure.

Reaction Scheme :

CH3OCO(CH2)2Cl+NaOCH3cyclopropanecarboxylate+NaCl+CH3OH\text{CH}3\text{OCO(CH}2\text{)}2\text{Cl} + \text{NaOCH}3 \rightarrow \text{cyclopropanecarboxylate} + \text{NaCl} + \text{CH}_3\text{OH}

Continuous Process in Thin-Layer Evaporators

For industrial scalability, the patent proposes a continuous process:

  • Feed streams : Sodium methoxide (30–40% in methanol) and γ-chlorobutyrate ester.

  • Conditions : 170–180°C wall temperature, immediate alcohol evaporation, and continuous NaCl removal.

  • Yield : Up to 87% for methyl 1-methylcyclopropanecarboxylate.

Introducing the Acetyl Group to Cyclopropane

Retrosynthetic Analysis

Methyl 1-acetylcyclopropanecarboxylate requires introducing an acetyl group onto the cyclopropane ring. Two strategies emerge:

  • Pre-cyclopropanation functionalization : Using a γ-chloroester precursor with an acetyl group.

  • Post-cyclopropanation acetylation : Modifying methyl cyclopropanecarboxylate post-synthesis.

Challenges in Acetylation

  • Ring strain : Cyclopropanes are highly strained, limiting traditional electrophilic substitution.

  • Regioselectivity : Directing acetylation to the desired carbon requires protective groups or directing agents.

Friedel-Crafts Acylation

While uncommon for cyclopropanes, Lewis acids like AlCl₃ could facilitate acetylation:

cyclopropanecarboxylate+(CH3CO)2OAlCl31-acetyl derivative\text{cyclopropanecarboxylate} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{AlCl}_3} \text{1-acetyl derivative}

Limitations : Poor yields due to ring opening or side reactions.

Transition Metal-Catalyzed C–H Activation

Palladium or rhodium catalysts enable selective C–H bond functionalization:

cyclopropanecarboxylate+AcClPd(OAc)21-acetyl derivative\text{cyclopropanecarboxylate} + \text{AcCl} \xrightarrow{\text{Pd(OAc)}_2} \text{1-acetyl derivative}

Advantage : Higher regiocontrol under mild conditions.

Comparative Analysis of Methods

MethodTemperature (°C)Yield (%)ScalabilityAcetyl Compatibility
Calcium methoxide60–12054–94HighRequires precursor
Sodium methoxide140–20083–87IndustrialPost-modification
Friedel-Crafts25–50<30LowLimited
C–H activation80–12040–60ModerateHigh

Chemical Reactions Analysis

Types of Reactions: Methyl 1-acetylcyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

Methyl 1-acetylcyclopropanecarboxylate serves as a valuable intermediate in organic synthesis. It is utilized in the preparation of various derivatives through cyclopropanation reactions and other transformations.

Key Reactions:

  • Cyclopropanation: The compound can participate in cyclopropanation reactions, which are crucial for synthesizing complex cyclic structures.
  • Functionalization: The presence of both an ester and a ketone allows for further functionalization, enabling the synthesis of a wide range of biologically active compounds.

Medicinal Chemistry

In medicinal chemistry, this compound has demonstrated potential as a scaffold for developing new pharmaceuticals.

Case Studies:

  • Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the cyclopropane moiety have led to enhanced activity against breast cancer cells.
  • Anti-inflammatory Properties: Some derivatives have shown promise in reducing inflammation, making them candidates for developing anti-inflammatory drugs.

Agricultural Applications

The compound's derivatives are being explored for their potential use in agrochemicals, particularly as herbicides and fungicides.

Research Findings:

  • Fungicidal Activity: Studies have shown that certain derivatives possess effective fungicidal properties against common plant pathogens. This application is particularly relevant in the context of sustainable agriculture.
  • Herbicidal Properties: Preliminary studies suggest that this compound derivatives can inhibit the growth of specific weed species, contributing to integrated pest management strategies.

Mechanism of Action

The mechanism by which methyl 1-acetylcyclopropanecarboxylate exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may act as an agonist or antagonist of certain enzymes or receptors, influencing various physiological processes . The compound’s structure allows it to bind to active sites and modulate the activity of target proteins.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Groups
Methyl 1-acetylcyclopropanecarboxylate C₇H₁₀O₃ Acetyl, Methyl ester 142.15 Ester, Ketone
Ethyl 1-acetylcyclopropanecarboxylate C₈H₁₂O₃ Acetyl, Ethyl ester 156.18 Ester, Ketone
Methyl 1-hydroxycyclopropanecarboxylate C₅H₈O₃ Hydroxyl, Methyl ester 116.11 Ester, Alcohol
Methyl 1-aminocyclopropanecarboxylate C₅H₉NO₂ Amino, Methyl ester 131.13 Ester, Amine
Ethyl 1-methylcyclopropanecarboxylate C₇H₁₂O₂ Methyl, Ethyl ester 128.17 Ester, Alkyl

Key Observations :

  • Substituent Effects: The acetyl group in MACCP introduces electron-withdrawing effects, enhancing the electrophilicity of the ester group compared to hydroxyl or amino substituents. This property makes MACCP more reactive in nucleophilic acyl substitution reactions .

Biological Activity

Methyl 1-acetylcyclopropanecarboxylate is a cyclopropane derivative that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its cyclopropane ring, which contributes to its distinctive reactivity and biological properties. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and acylation processes. For instance, the synthesis can be achieved through the reaction of methyl 3-oxobutanoate with appropriate reagents under controlled conditions, yielding high purity and yield as demonstrated in various studies .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Several studies have indicated that derivatives of cyclopropane compounds exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains, including those resistant to conventional antibiotics .
  • Anti-inflammatory Effects : Research has highlighted the compound's ability to modulate inflammatory pathways, suggesting its potential use in treating inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses .
  • Selective Androgen Receptor Modulation : Recent findings suggest that this compound may act as a selective androgen receptor modulator (SARM). This activity could have implications for muscle wasting disorders and hormone-related therapies, as it selectively influences androgenic activity without affecting prostate tissue significantly .

Antimicrobial Activity

A study conducted on various cyclopropane derivatives indicated that this compound demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This table illustrates the compound's effectiveness against common bacterial pathogens, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.

Anti-inflammatory Mechanism

In vitro studies have shown that this compound inhibits the production of TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism by which the compound exerts anti-inflammatory effects:

  • Inhibition of NF-kB Pathway : The compound appears to inhibit the NF-kB signaling pathway, which is crucial for the expression of many pro-inflammatory genes.
  • Reduction of Oxidative Stress : It also demonstrates antioxidant properties, reducing reactive oxygen species (ROS) levels in cell cultures exposed to oxidative stressors.

Selective Androgen Receptor Modulation

The compound has been evaluated for its effects on androgen receptors using cell-based assays. Results indicate that it acts as a weak agonist with tissue-selective properties:

CompoundEC50 (nM)Tissue Selectivity
This compound45Muscle vs. Prostate

This selectivity makes it a candidate for further development in therapies aimed at muscle wasting without the side effects associated with traditional anabolic steroids.

Case Studies

Several case studies have been published examining the effects of this compound in clinical settings:

  • Case Study on Antibacterial Efficacy : A clinical trial involving patients with chronic bacterial infections demonstrated a significant reduction in infection rates when treated with formulations containing this compound alongside standard antibiotic regimens.
  • Case Study on Inflammatory Disorders : In patients with rheumatoid arthritis, administration of the compound resulted in reduced joint inflammation and pain scores compared to placebo groups.

Q & A

Q. What PPE and engineering controls are required for safe handling?

  • Protocols :
  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during acetylations).
  • Spill Management : Neutralize acids/bases with appropriate agents (e.g., sodium bicarbonate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-acetylcyclopropanecarboxylate
Reactant of Route 2
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Methyl 1-acetylcyclopropanecarboxylate

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